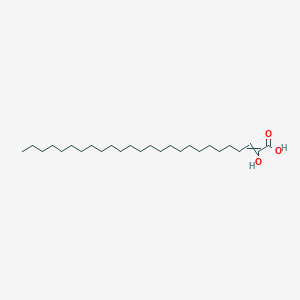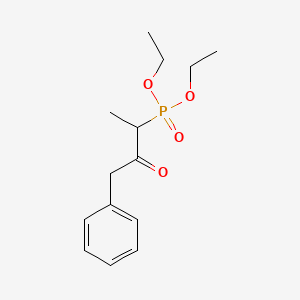
Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a 3-oxo-4-phenylbutan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, diethyl phosphite can react with 3-oxo-4-phenylbutan-2-yl bromide under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phosphonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, thereby inhibiting their activity. The compound can also undergo hydrolysis to release active phosphonic acids, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-oxo-4-phenylbutyl)phosphonate
- Dimethyl (2-oxo-4-phenylbutyl)phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Uniqueness
Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its 3-oxo-4-phenylbutan-2-yl moiety provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
126688-00-4 |
|---|---|
Molecular Formula |
C14H21O4P |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-1-phenylbutan-2-one |
InChI |
InChI=1S/C14H21O4P/c1-4-17-19(16,18-5-2)12(3)14(15)11-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
InChI Key |
VREZKOSVEJXJML-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)C(=O)CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
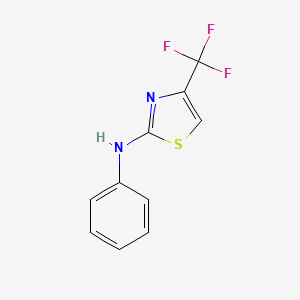
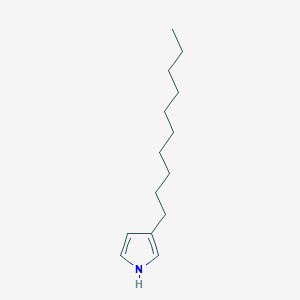
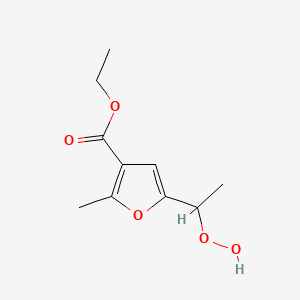
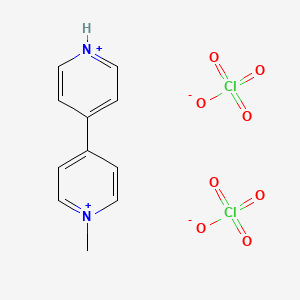

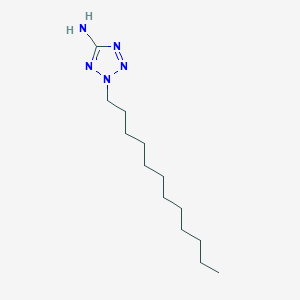

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/no-structure.png)
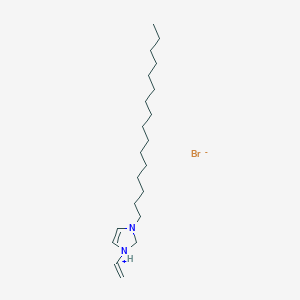
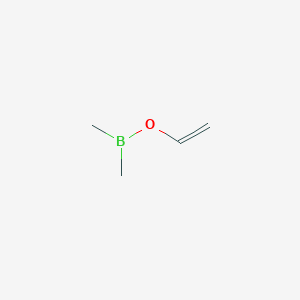
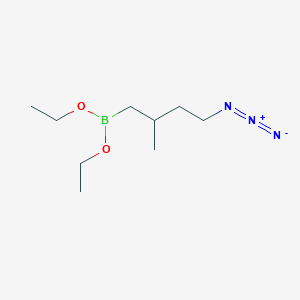
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
